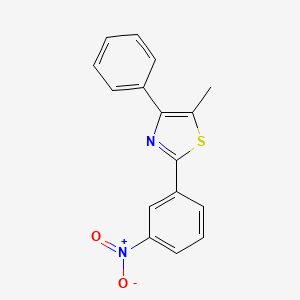

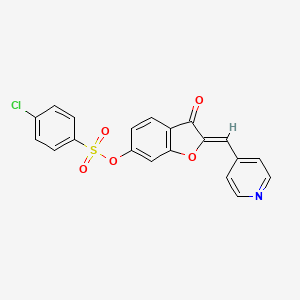

![molecular formula C8H8ClN3O B2605152 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 2225146-62-1](/img/structure/B2605152.png)

6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the molecular formula C12H10ClN3O . It has a molecular weight of 247.68 .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine”, has been reported in various studies . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of “6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine” has been established based on elemental analysis and spectral data .Chemical Reactions Analysis

The chemical reactions involving “6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine” have been studied . For instance, ring opening followed by ring closure reactions of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole afforded a novel compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine” include a molecular weight of 197.62 . More detailed properties such as its stability and reactivity can be inferred from its molecular structure .Aplicaciones Científicas De Investigación

Synthetic Chemistry and Compound Formation

The compound has been utilized in synthetic chemistry for the preparation of diverse pyrazolo[3,4-b]pyridine derivatives. For instance, Quiroga et al. (1999) detailed the preparation of pyrazolo[3,4-b]pyridines from corresponding 3-amino-5-arylpyrazoles and α-cyanochalcones, indicating the compound's role in synthesizing heterocyclic structures with potential biological activities (Quiroga et al., 1999). Similarly, the work by Halim and Ibrahim (2022) on the synthesis and characterization of novel pyrazolo[3,4-b]pyridine derivatives showcases the compound's utility in generating structures with enhanced optical and electronic properties (Halim & Ibrahim, 2022).

Material Science and Electronics

In material science, El-Menyawy et al. (2019) described the synthesis of pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups, emphasizing their stability and potential application in electronic devices due to their optical band gaps and rectification behavior (El-Menyawy et al., 2019). This underscores the compound's relevance in developing new materials with specific electronic characteristics.

Corrosion Inhibition

Dandia et al. (2013) explored the use of pyrazolo[3,4-b]pyridine derivatives as corrosion inhibitors for mild steel in acidic environments. Their study highlighted the compound's utility in industrial applications, particularly in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Dandia et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-chloro-4-methoxy-1-methylpyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O/c1-12-8-5(4-10-12)6(13-2)3-7(9)11-8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQGKICSAWAILB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC(=N2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-7-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2605074.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2605075.png)

![6-chloro-N-[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2605077.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2605086.png)

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2605088.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2605089.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2605090.png)

![2,6-dichloro-N-{1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2605091.png)